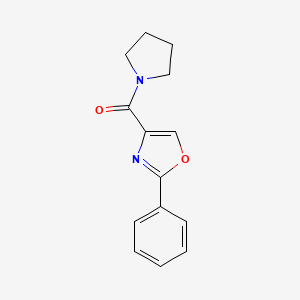
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone, also known as POM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. POM belongs to the class of oxazolidinone derivatives, which have been extensively studied for their various pharmacological properties.
Mechanism of Action
The exact mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and neurodegeneration. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to decrease the expression of various genes involved in cancer growth and neurodegeneration. This compound has also been shown to increase the activity of various antioxidant enzymes, protecting cells from oxidative stress. This compound has been shown to increase the levels of various neurotransmitters, improving cognitive function.
Advantages and Limitations for Lab Experiments
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its ease of synthesis, high yields, and potential therapeutic applications. However, this compound also has some limitations, including its relatively low solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone research. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2-phenyl-4-chloro-5-formyl-oxazole with pyrrolidine and sodium borohydride. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis of this compound is relatively straightforward and can be achieved in high yields.
Scientific Research Applications
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. This compound has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, preventing neuronal cell death in models of Parkinson's and Alzheimer's disease.
properties
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-8-4-5-9-16)12-10-18-13(15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQENEXMXKMJZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)


![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)

![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)